

natural occurrence and synthesis of Citronellyl nitrile

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Compound of Interest

Compound Name: Citronellyl nitrile

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An In-depth Technical Guide to the Synthesis of **Citronellyl Nitrile**

Abstract

Citronellyl nitrile, a synthetic fragrance compound, is highly valued in the cosmetic and fragrance industries for its stable, fresh, and lemon-like citrus aroma.[1][2][3] Unlike its precursor, citronellal, which is found in various essential oils, **citronellyl nitrile** does not occur in nature and must be chemically synthesized.[1] This guide provides a comprehensive overview of the primary synthesis routes for **citronellyl nitrile**, complete with detailed experimental protocols, quantitative data, and process visualizations. It is intended for researchers, chemists, and professionals in the fields of fragrance chemistry and drug development.

Natural Occurrence

Citronellyl nitrile is a synthetic compound and is not found in nature.[1] Its primary precursor, citronellal, is a naturally occurring monoterpenoid aldehyde and a major component of essential oils from plants like *Cymbopogon nardus* (citronella grass) and lemon-scented gums (*Corymbia citriodora*). Due to the instability of citronellal in various conditions, the more stable **citronellyl nitrile** is often used as a substitute in fragrance formulations.[1][4]

Synthesis of Citronellyl Nitrile

The industrial production of **citronellyl nitrile** is primarily achieved through chemical synthesis starting from citronellal. The most common methods involve the conversion of the aldehyde group into a nitrile group.

Two-Step Synthesis via Oximation and Dehydration

The traditional and most widely documented method for synthesizing **citronellyl nitrile** involves a two-step process: the formation of an aldoxime followed by its dehydration.^{[4][5]}

- **Step 1: Oximation of Citronellal:** Citronellal is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride) to form citronellal oxime.^{[1][5]}
- **Step 2: Dehydration of Citronellal Oxime:** The resulting oxime is then dehydrated, typically using a dehydrating agent like acetic anhydride, to yield **citronellyl nitrile**.^{[1][4][5]}

This oximation-dehydration method is a reliable route for producing various nitriles used in the aroma industry.^[6]

One-Pot Catalytic Ammoxidation of Citronellal

A more modern and efficient approach involves the direct conversion of citronellal to **citronellyl nitrile** in a one-pot reaction. This method, known as catalytic ammoxidation, utilizes a catalyst, an ammonia source, and an oxidant. A patented technology describes a process that simplifies the workflow, shortens the production cycle, and is more environmentally friendly than the traditional method.^[7] The reaction is typically carried out in a solvent like isopropanol with a metal catalyst and an oxidant such as hydrogen peroxide.^[7] This process can achieve high yields and purity.^[7]

Biocatalytic Synthesis

Emerging research has explored enzymatic routes for nitrile synthesis. Aldoxime dehydratase (Oxd) enzymes can catalyze the conversion of aldoximes into their corresponding nitriles under mild, aqueous conditions.^[8] This biocatalytic approach represents a potential "green" alternative to traditional chemical methods, avoiding harsh reagents and reaction conditions.^[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of **citronellyl nitrile**.

Table 1: Comparison of Synthesis Methods for **Citronellyl Nitrile**

Synthesis Method	Starting Material	Key Reagents /Catalysts	Solvent	Typical Yield	Product Purity	Reference(s)
Two-Step Oximation/ Dehydration	Citronellal	1. Hydroxylamine HCl, Na ₂ CO ₃ 2. Acetic Anhydride	Water (Step 1)	Not specified	Not specified	[1] , [4] , [5]
One-Pot Catalytic Ammoxidation	Citronellal	Cobalt Chloride, 25% Ammonia Water, 50% Hydrogen Peroxide	Isopropanol	87.2%	97.6%	[7]
One-Pot Catalytic Ammoxidation	Citronellal	Copper Sulfate, 25% Ammonia Water, Manganese Dioxide	Isopropanol	83.0%	97.6%	[7]
One-Pot Catalytic Ammoxidation	Citronellal	Ferric Sulfate, 25% Ammonia Water, Oxygen	Isopropanol	80.9%	97.7%	[7]
One-Pot Oximation/ Dehydration	Citronellal	Hydroxylamine, Sulfoxide reagent	Not specified	>96%	Not specified	[9]

Table 2: Physical and Chemical Properties of **Citronellyl Nitrile**

Property	Value	Reference(s)
CAS Number	51566-62-2	[4],[10],[11]
Molecular Formula	C ₁₀ H ₁₇ N	[4],[3],[10]
Molecular Weight	151.25 g/mol	[5],[12],[10]
Appearance	Clear, colorless to pale yellow liquid	[1],[4],[12]
Odor Profile	Fresh lemon, citrus, green, metallic, waxy, floral	[1],[12],[13]
Boiling Point	230-233 °C	[3],[11]
Density	0.833 - 0.85 g/cm ³	[3],[11]
Water Solubility	119 mg/L at 20°C	[13]
LogP	3.1 at 23°C	[13]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of Citronellyl Nitrile

This protocol is based on the traditional oximation and dehydration method.[1]

Part A: Synthesis of Citronellal Oxime

- **Apparatus Setup:** Equip a three-necked reaction flask with a mechanical stirrer, two dropping funnels, and a thermometer.
- **Initial Charge:** Add 92g of hydroxylamine hydrochloride and 250mL of water to the flask. Stir until the hydroxylamine hydrochloride is dissolved.
- **pH Adjustment:** Maintain the temperature at 40°C. Slowly add a 10% sodium carbonate solution dropwise until the pH of the solution reaches 6.

- Oximation Reaction: While strictly maintaining the temperature at 40°C, add 180-240g of citronellal dropwise from one funnel. Simultaneously, add 10% sodium carbonate solution from the other funnel to maintain the reaction mixture's pH between 6.5 and 7.0.
- Reaction Completion: After the addition is complete, continue stirring at 40°C and pH 6.5-7.0 for 3 hours.
- Work-up: Stop the reaction and transfer the mixture to a separating funnel. Separate the aqueous layer. Wash the organic (oil) layer with water three times.
- Purification: Subject the organic layer to vacuum distillation to remove residual water and impurities. Collect the fraction at 115-130°C / 1.334 kPa to obtain approximately 120g of citronellal oxime.^[1]

Part B: Synthesis of **Citronellyl Nitrile** from Citronellal Oxime

- Apparatus Setup: Use a three-necked reaction flask equipped with a thermometer, stirrer, dropping funnel, and a reflux condenser.
- Initial Charge: Add 108g of acetic anhydride to the flask and heat to 90°C with stirring.
- Dehydration Reaction: Slowly add 120g of citronellal oxime (from Part A) dropwise through the funnel.
- Reaction Completion: After the addition is complete, increase the temperature to 100°C and continue stirring for 2 hours.
- Purification: Remove acetic anhydride and acetic acid from the reaction mixture via vacuum distillation to yield **citronellyl nitrile**.^[1]

Protocol 2: One-Pot Catalytic Ammoxidation of Citronellal

This protocol is based on an embodiment from patent CN104529822A.^[7]

- Apparatus Setup: Use a 5-liter reactor equipped for temperature control, stirring, and gas purging.

- Initial Charge: Add 785g of isopropanol and 230g of citronellal to the reactor and mix.
- Inerting: Purge the reactor with nitrogen three times to remove air.
- Reaction Initiation: Control the reaction temperature between 15°C and 25°C. Add 18g of cobalt chloride and then rapidly add 364g of 25% ammonia water.
- Oxidation: While maintaining the temperature at 15-25°C, add 340g of 50% hydrogen peroxide dropwise.
- Monitoring: Track the reaction progress using gas chromatography until the citronellal content is less than 1.0%.
- Neutralization: Terminate the reaction and add acetic acid to neutralize the reaction liquid to a pH of 7-8.
- Purification: Recover the solvent and purify the remaining product to obtain 226g of **citronellyl nitrile** (97.6% purity, 87.2% yield).^[7]

Protocol 3: Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing the purity of **citronellyl nitrile** and identifying byproducts.^{[14][15]}

- Sample Preparation: Dilute the **citronellyl nitrile** sample in a suitable solvent, such as acetonitrile or n-pentane.^{[16][14]}
- GC System: Agilent 6890N GC (or equivalent).
- Column: Agilent 50 m x 0.2 mm fused silica column with a 0.33 µm FFAP coating (or equivalent).^[16]
- GC Conditions:
 - Injector Temperature: 250°C.

- Oven Program: Hold at 60°C for 1 min, ramp to 115°C at 2.5°C/min, then ramp to 210°C at 1.0°C/min and hold for 30 min.[16]
- Injection Volume: 1 µL with a 1:10 split ratio.[16]
- MS System: Agilent 5973 Selective Detector (or equivalent).
- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 250°C.
- Data Analysis: Identify **citronellyl nitrile** by its retention time (e.g., ~7.45 min under certain conditions) and by comparing its mass spectrum with reference libraries.[14]

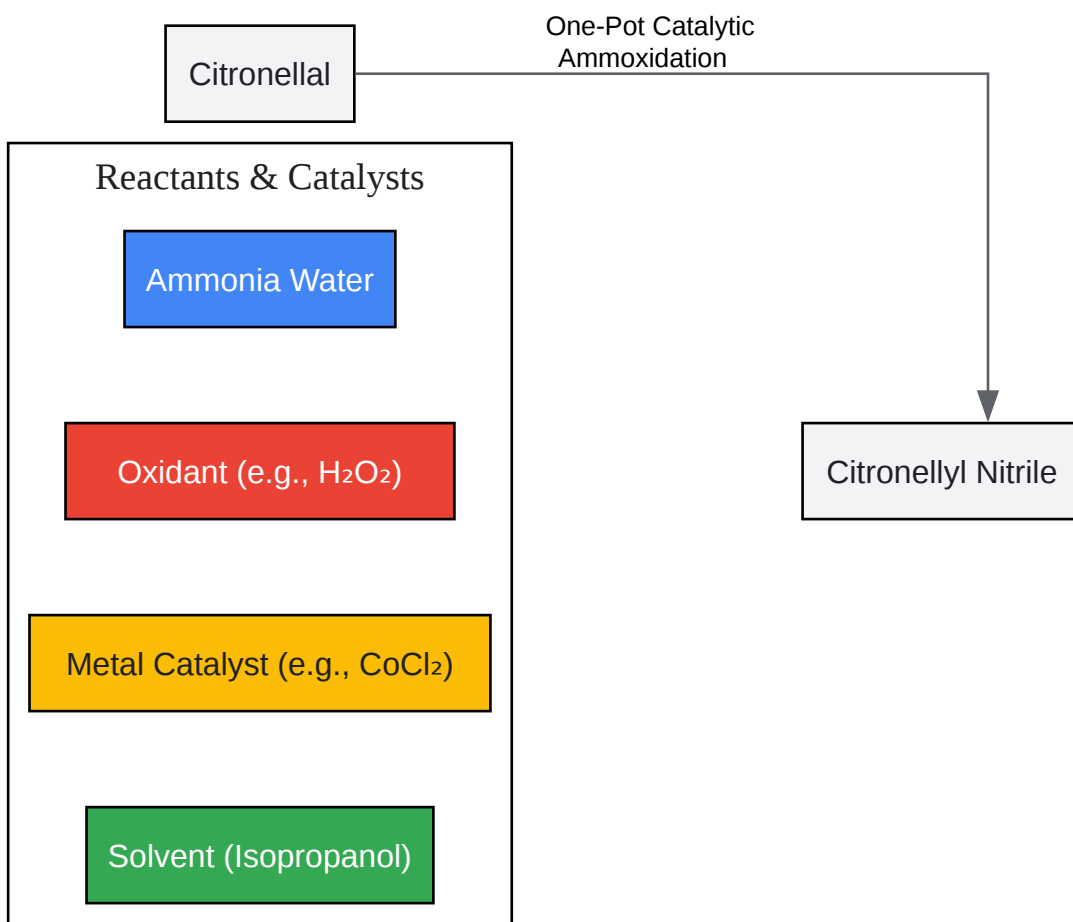
Process and Pathway Visualizations

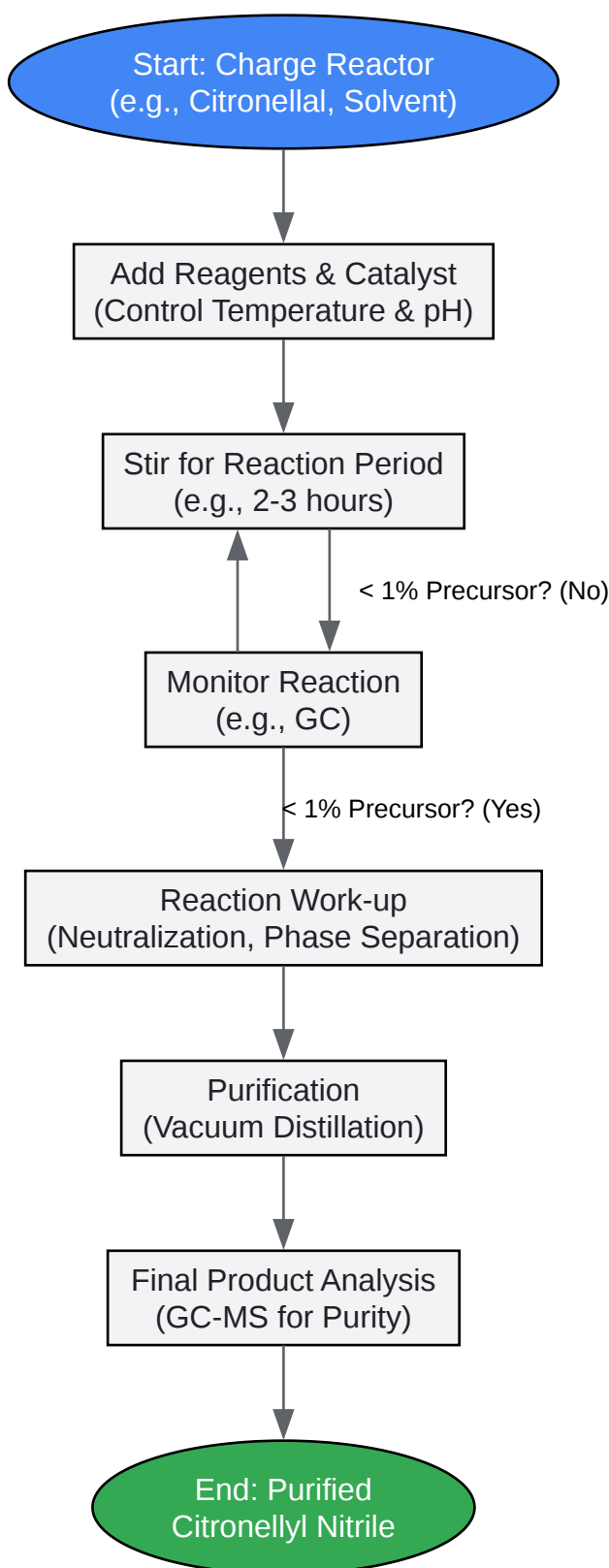
The following diagrams illustrate the key synthesis pathways and a general experimental workflow.



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Diagram 1. Traditional Two-Step Synthesis of **Citronellyl Nitrile**.





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